molecular formula C9H18O B1329264 3-Nonanone CAS No. 925-78-0

3-Nonanone

Cat. No. B1329264
CAS RN: 925-78-0
M. Wt: 142.24 g/mol
InChI Key: IYTXKIXETAELAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Nonanone may be synthesized by prolonged boiling of 0-propionic acid triethyl ester with excess hexylmagnesium bromide in ether under a nitrogen atmosphere . Tertiary alcohols like this compound can be synthesized from carbon nucleophiles and ketones .


Molecular Structure Analysis

The molecular weight of this compound is 142.2386 . The IUPAC Standard InChI is InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow liquid at room temperature, bearing a fruity, floral scent similar to that of a jasmine . It has a relatively high boiling point of about 194.5°C and a melting point of -20°C . It is slightly soluble in water, yet it is well soluble in common organic solvents such as ethanol and diethyl ether .

Scientific Research Applications

1. Chemical Synthesis and Biological Activities

3-Nonanone, a ketone with potential applications in chemical synthesis and biological activities, has been explored in various studies. A review by Mazimba & Mosarwa (2015) highlights the synthesis of 3-azabicyclo[3.3.1]nonanone derivatives and their biological activities. These heterocyclic compounds exhibit significant antibacterial and antifungal activities, particularly when functionalized with electron-withdrawing groups.

2. Biotechnological Production

This compound has been identified as a bio-based platform chemical that can be derived from lignocellulosic biomass. Ahmad, Ahmad, & Ahmed (2020) discuss a strategy for the production of 5-nonanone from cellulose and hemicellulose fractions of biomass. This approach involves catalytic conversion to γ-valerolactone and further upgrading to 5-nonanone.

3. Analytical Studies

The study of ion fragmentation of ionized 5-nonanone was undertaken by Beynon et al. (2010) using ion kinetic energy spectrometry. This research contributes to the understanding of the chemical properties and reactivity of nonanone derivatives.

4. Food Packaging Applications

The use of 2-nonanone in active food packaging is another application of nonanone derivatives. Rojas et al. (2015) researched supercritical impregnation of 2-nonanone in linear low-density polyethylene for creating active polymer films, demonstrating the compound's potential in enhancing food preservation.

5. Biomass Conversion Research

Research on the hydrodeoxygenation of biomass-derived ketones, including 5-nonanone, is crucial for sustainable chemistry. Yang et al. (2019) investigated the conversion of 5-nonanone to n-nonane using metal-impregnated aluminosilicate catalysts. This study is significant for understanding and optimizing biomass conversion processes.

6. Pheromonal Research

This compound has been identified as a component of alarm pheromones in the genus Myrmica. Crewe & Blum (1970) explored its role in triggering alarm behavior in ants, indicating its potential application in ecological and ethological studies.

Safety and Hazards

In its concentrated form, 3-Nonanone can cause irritation to the skin, eyes, and respiratory tract upon exposure . It is classified as a combustible liquid . Appropriate safety measures should always be adhered to when handling this chemical .

Future Directions

Research into 3-Nonanone and similar organic compounds is ongoing, exploring new ways to enhance its utility and minimize its potential hazards. Potential future applications could include advanced pharmaceuticals or novel chemical processes, although more research is needed in these areas .

properties

IUPAC Name

nonan-3-one
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InChI

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IYTXKIXETAELAV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CC
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Molecular Formula

C9H18O
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DSSTOX Substance ID

DTXSID1061289
Record name 3-Nonanone
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Molecular Weight

142.24 g/mol
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Physical Description

Light yellow liquid; [Aldrich MSDS], Liquid
Record name 3-Nonanone
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Boiling Point

187.00 to 188.00 °C. @ 760.00 mm Hg
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Solubility

very slightly, insoluble in water; soluble in alcohol and oils
Record name 3-Nonanone
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Density

0.822-0.828 (20°)
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CAS RN

925-78-0
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Record name 3-Nonanone
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Melting Point

-8 °C
Record name 3-Nonanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 3-Nonanone and where is it found?

A1: this compound is an aliphatic ketone found naturally in various sources, including plants and insects. It plays a significant role as a semiochemical in insect communication, particularly as a component of alarm pheromones in ants like Myrmica rubra [, ]. It has also been identified as a volatile compound released by certain fungi, like Fusarium pseudonygamai, which can attract the sugarcane pest Eldana saccharina [, ].

Q2: How does this compound act as an alarm pheromone in ants?

A2: Studies on Myrmica ants reveal that this compound, along with 3-Octanone, are key components of their alarm pheromone system. When an ant perceives a threat, it releases these ketones from its mandibular glands. This volatile blend triggers specific behavioral responses in nearby ants, such as increased alertness, attraction to the source of the signal, and even aggression, thus serving as a warning system within the colony [, ].

Q3: How effective is this compound in attracting tsetse flies (Glossina spp.) compared to other ketones?

A3: While this compound elicits an electroantennogram (EAG) response in tsetse flies, indicating detection by their olfactory system, it is less effective than 1-Octen-3-ol. Studies show that significantly higher concentrations of this compound (10-100 times greater) are needed to achieve similar EAG responses compared to 1-Octen-3-ol [].

Q4: Is this compound a potential attractant for the sugarcane pest Eldana saccharina?

A4: While not a direct attractant, this compound is produced by the fungus Fusarium pseudonygamai, which itself displays attractant properties towards Eldana saccharina larvae [, ]. This suggests a potential indirect role of this compound in the complex ecological interactions between the pest, its host plant, and associated fungi.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H18O, and its molecular weight is 142.24 g/mol.

Q6: Can you provide information on the spectroscopic data of this compound?

A6: While the provided abstracts do not contain specific spectroscopic data for this compound, it can be characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. These techniques provide information on its structure, purity, and presence in complex mixtures.

Q7: Is there any research on using this compound as a pheromone-based control strategy for the cigarette beetle?

A7: While the provided abstracts don't specifically mention this compound in cigarette beetle control, they do highlight research on the synthesis and application of serricornin, the female sex pheromone of the cigarette beetle [, , , , , ]. These studies focus on understanding the stereochemistry and developing efficient synthetic pathways for serricornin, potentially paving the way for pheromone-based pest management strategies.

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